molecular formula C14H16N2O2S B5474763 2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5474763
M. Wt: 276.36 g/mol
InChI Key: VLOTVOJUDIBWIZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves analyzing properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is particularly relevant for drugs, where the mechanism of action refers to how the drug affects a biological pathway or process .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Properties

IUPAC Name

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-6-12(3)13(8-10)19(17,18)16-14-7-5-11(2)9-15-14/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOTVOJUDIBWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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